Cas no 17132-92-2 (2,3-Quinoxalinedicarbonitrile)

2,3-Quinoxalinedicarbonitrile 化学的及び物理的性質
名前と識別子
-
- 2,3-Quinoxalinedicarbonitrile
- Quinoxaline-2,3-dicarbonitrile
- 2,3-Dicyanochinoxalin
- 2,3-dicyanochinoxaline
- 2,3-Dicyanoquinoxaline
- AC1L6KVF
- AC1Q4RK3
- AR-1D2469
- CTK0I1790
- NSC160871
- SureCN4601647
- 17132-92-2
- SCHEMBL4601647
- DTXSID60303741
- NSC-160871
- AKOS015905351
-
- MDL: MFCD21339775
- インチ: InChI=1S/C10H4N4/c11-5-9-10(6-12)14-8-4-2-1-3-7(8)13-9/h1-4H
- InChIKey: MFFPGENYYFVBPT-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)N=C(C#N)C(=N2)C#N
計算された属性
- 精确分子量: 180.04372
- 同位素质量: 180.043596145g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 275
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.4Ų
- XLogP3: 1.3
じっけんとくせい
- PSA: 73.36
- LogP: 1.37316
2,3-Quinoxalinedicarbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A449040375-1g |
2,3-Quinoxalinedicarbonitrile |
17132-92-2 | 95% | 1g |
696.42 USD | 2021-05-31 | |
Chemenu | CM221166-1g |
Quinoxaline-2,3-dicarbonitrile |
17132-92-2 | 95% | 1g |
$583 | 2021-08-04 | |
Chemenu | CM221166-1g |
Quinoxaline-2,3-dicarbonitrile |
17132-92-2 | 95% | 1g |
$*** | 2023-03-30 |
2,3-Quinoxalinedicarbonitrile 関連文献
-
1. Synthesis of oxygen-containing heterocyclic ortho-dinitriles based on 4-bromo-5-nitrophthalonitrileIgor G. Abramov,Alexey V. Smirnov,Sergei A. Ivanovskii,Marina B. Abramova,Vladimir V. Plakhtinskii,Margarita S. Belysheva Mendeleev Commun. 2001 11 80
-
Yuji Nagai,Hisahiro Sasabe,Jun Takahashi,Natsuki Onuma,Takashi Ito,Satoru Ohisa,Junji Kido J. Mater. Chem. C 2017 5 527
-
Veronika Novakova,Petra Reimerova,Jan Svec,Daniel Suchan,Miroslav Miletin,Hannah M. Rhoda,Victor N. Nemykin,Petr Zimcik Dalton Trans. 2015 44 13220
-
Veronika Novakova,Rabia Zeynep Uslu Kobak,Radim Ku?era,Kamil Kopecky,Miroslav Miletin,Veronika Krepsová,Jana Ivincová,Petr Zimcik Dalton Trans. 2012 41 10596
-
D. M. Gampe,S. Schramm,M. Kaufmann,H. G?rls,R. Beckert New J. Chem. 2016 40 10100
-
Fatemeh Hajishaabanha,Ahmad Shaabani RSC Adv. 2014 4 46844
-
Yaxing Zhang,Yuanyuan Zheng,Changsheng Shi,Jinyan Zhang,Tao Wang,Ning Sun,Qiang Wang J. Mater. Chem. C 2022 10 2034
2,3-Quinoxalinedicarbonitrileに関する追加情報
Introduction to 2,3-Quinoxalinedicarbonitrile (CAS No. 17132-92-2)
2,3-Quinoxalinedicarbonitrile, with the chemical formula C₈H₂N₄ and CAS number 17132-92-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and materials science. This compound belongs to the quinoxaline family, a class of molecules characterized by a fused benzene and pyrazine ring system, which exhibits diverse biological activities and chemical functionalities. The presence of cyano groups in its structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The structural framework of 2,3-Quinoxalinedicarbonitrile consists of two carbon atoms bridging the benzene and pyrazine rings, with each carbon atom substituted by a cyano group (-CN). This unique arrangement imparts strong electron-withdrawing effects, influencing its electronic properties and reactivity. The compound’s solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetonitrile makes it highly suitable for various chemical transformations and applications in medicinal chemistry.
In recent years, 2,3-Quinoxalinedicarbonitrile has been extensively studied for its potential pharmacological properties. Research has demonstrated its role as a precursor in the synthesis of bioactive molecules targeting various therapeutic areas. Notably, studies have highlighted its utility in developing compounds with antimicrobial, anti-inflammatory, and anticancer properties. The cyano groups in its structure facilitate nucleophilic substitution reactions, enabling the introduction of diverse functional moieties that can modulate biological activity.
One of the most compelling aspects of 2,3-Quinoxalinedicarbonitrile is its versatility in medicinal chemistry. Researchers have leveraged its scaffold to design novel inhibitors targeting enzymes involved in cancer progression. For instance, derivatives of this compound have shown promise in inhibiting kinases such as EGFR (epidermal growth factor receptor) and JAK (janus kinase), which are pivotal in signal transduction pathways associated with tumor growth. The ability to modify the core quinoxaline structure allows for fine-tuning of pharmacokinetic and pharmacodynamic profiles, enhancing drug efficacy and minimizing side effects.
Moreover, 2,3-Quinoxalinedicarbonitrile has found applications beyond pharmaceuticals. In materials science, its electron-deficient nature makes it a candidate for organic semiconductors and light-emitting diodes (OLEDs). The compound’s ability to form stable complexes with transition metals has also been explored for catalytic applications. These findings underscore the broad utility of this heterocyclic compound across multiple scientific disciplines.
The synthesis of 2,3-Quinoxalinedicarbonitrile typically involves multi-step reactions starting from readily available precursors such as anthranilic acid or o-phenylenediamine. Advances in synthetic methodologies have improved the efficiency and scalability of its production, making it more accessible for industrial applications. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups onto the quinoxaline core, further expanding its synthetic potential.
Recent research has also explored the role of 2,3-Quinoxalinedicarbonitrile in drug delivery systems. Its hydrophobicity allows it to be incorporated into lipid-based nanoparticles or polymer matrices, enhancing the solubility and bioavailability of co-administered drugs. This approach has shown promise in targeted therapies for diseases such as cancer and neurodegenerative disorders. The ability to tailor its physicochemical properties makes it an attractive candidate for next-generation drug delivery technologies.
The safety profile of 2,3-Quinoxalinedicarbonitrile is another critical consideration in its application. While preliminary studies suggest low toxicity at moderate concentrations, further research is needed to fully understand its long-term effects. Standard toxicological assessments are being conducted to evaluate potential hazards associated with exposure to this compound. These studies are essential for ensuring safe handling and application in both laboratory and industrial settings.
In conclusion, 2,3-Quinoxalinedicarbonitrile (CAS No. 17132-92-2) represents a versatile and promising compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications and biological activities, making it a valuable tool for drug discovery and material innovation. As research continues to uncover new applications for this heterocyclic compound, 2,3-Quinoxalinedicarbonitrile is poised to play an increasingly important role in advancing scientific knowledge and technological development.
17132-92-2 (2,3-Quinoxalinedicarbonitrile) Related Products
- 7483-33-2(quinoxaline-2-carbonitrile)
- 105598-27-4(Dipyrazino2,3-f:2',3'-hquinoxaline-2,3,6,7,10,11-hexacarbonitrile)
- 2172470-02-7(4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid)
- 1049476-57-4(N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide)
- 2680887-08-3(tert-butyl 5-bromo-2-{(tert-butoxy)carbonylamino}benzoate)
- 1214343-97-1(4-Methyl-2-(pyridin-4-yl)pyridin-3-amine)
- 1337821-76-7(3-(3-phenoxyphenyl)methylpyrrolidine)
- 2228739-33-9(2-{2-4-(trifluoromethyl)phenylphenyl}azetidine)
- 1491137-94-0(2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol)
- 893737-04-7(4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde)




